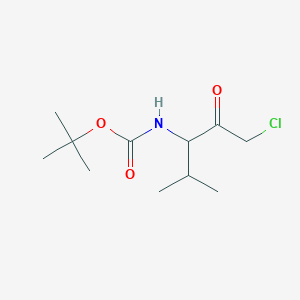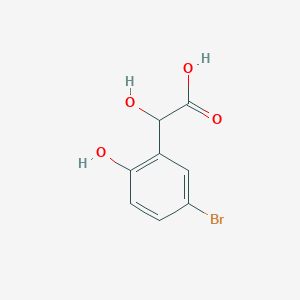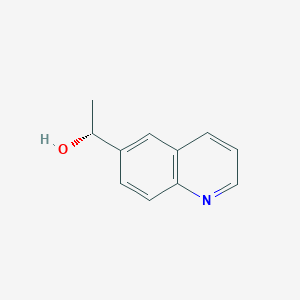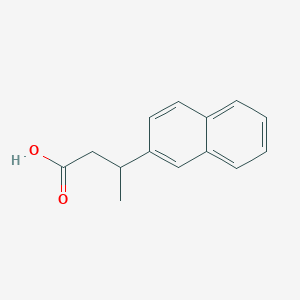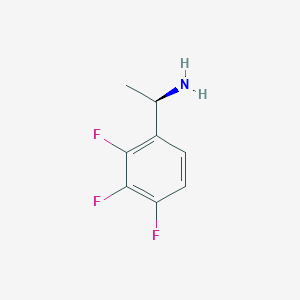
(1R)-1-(2,3,4-trifluorophenyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(2,3,4-trifluorophenyl)ethan-1-amine is an organic compound characterized by the presence of a trifluorophenyl group attached to an ethanamine backbone This compound is notable for its chiral center, which imparts specific stereochemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(2,3,4-trifluorophenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,3,4-trifluorobenzaldehyde.
Reductive Amination: The aldehyde group of 2,3,4-trifluorobenzaldehyde is subjected to reductive amination using a suitable amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride. This step yields the corresponding amine.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (1R)-enantiomer.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic hydrogenation and enzymatic resolution are potential methods for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles.
Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, or sulfonating agents.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various substituents on the trifluorophenyl ring.
Wissenschaftliche Forschungsanwendungen
(1R)-1-(2,3,4-trifluorophenyl)ethan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-substrate interactions and receptor binding studies due to its chiral nature.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (1R)-1-(2,3,4-trifluorophenyl)ethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but common pathways include signal transduction, metabolic pathways, and neurotransmitter systems.
Vergleich Mit ähnlichen Verbindungen
(1S)-1-(2,3,4-trifluorophenyl)ethan-1-amine: The enantiomer of the compound, with different stereochemical properties.
1-(2,3,4-trifluorophenyl)ethan-1-ol: A related compound with a hydroxyl group instead of an amine group.
1-(2,3,4-trifluorophenyl)ethan-1-thiol: A thiol analog with a sulfur-containing group.
Uniqueness:
Chirality: The (1R)-enantiomer exhibits specific stereochemical properties that can influence its biological activity and interactions.
Trifluorophenyl Group: The presence of the trifluorophenyl group imparts unique chemical reactivity and stability, making it distinct from other phenyl-substituted compounds.
This detailed overview provides a comprehensive understanding of (1R)-1-(2,3,4-trifluorophenyl)ethan-1-amine, covering its synthesis, chemical behavior, applications, and comparison with similar compounds
Eigenschaften
Molekularformel |
C8H8F3N |
|---|---|
Molekulargewicht |
175.15 g/mol |
IUPAC-Name |
(1R)-1-(2,3,4-trifluorophenyl)ethanamine |
InChI |
InChI=1S/C8H8F3N/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-4H,12H2,1H3/t4-/m1/s1 |
InChI-Schlüssel |
OFWOWFVJVVUHSM-SCSAIBSYSA-N |
Isomerische SMILES |
C[C@H](C1=C(C(=C(C=C1)F)F)F)N |
Kanonische SMILES |
CC(C1=C(C(=C(C=C1)F)F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propanoic acid](/img/structure/B13604889.png)
